Endostatin (84-114)-NH2 (JKC367)

anti-angiogenesis zinc-binding domain endostatin fragment

Researchers dissecting zinc-dependent vs. zinc-independent endothelial signalling face a key challenge: full-length endostatin requires the N-terminal zinc-binding domain, confounding pathway analysis. Endostatin (84-114)-NH2 (JKC367) solves this by lacking the zinc-binding domain while retaining in vivo anti-tumour activity. • Enables zinc-independent mechanism studies; demonstrated tumour xenograft inhibition in mice. • 49% smaller than JKC362 (3,532 vs. 6,985 Da) for improved tissue penetration and continuous infusion compatibility. • ≥95% HPLC purity, lyophilised, water-soluble, stable 6 months at 0-5°C for reproducible inter-laboratory standardisation.

Molecular Formula C161H236N48O43
Molecular Weight 3531.9
Cat. No. B1573874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndostatin (84-114)-NH2 (JKC367)
Molecular FormulaC161H236N48O43
Molecular Weight3531.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endostatin (84-114)-NH2 (JKC367) Procurement Guide: Fragment Identity, Comparator Landscape, and Selection Rationale


Endostatin (84-114)-NH2 (JKC367) is a synthetic 31‑amino‑acid peptide amide (MW 3531.9 Da) corresponding to residues 84–114 of the human endostatin sequence, supplied as a lyophilised solid with ≥95% HPLC purity . It belongs to the class of endostatin‑derived internal peptide fragments that retain anti‑angiogenic and anti‑tumour activity without requiring the N‑terminal zinc‑binding domain that is essential for full‑length endostatin function [1]. Unlike the full 20 kDa recombinant endostatin or the longer JKC362 fragment (residues 52–114), JKC367 represents a minimally‑sized water‑soluble fragment for which in vivo tumour xenograft inhibition has been demonstrated [2]. This guide evaluates the compound against its closest structural and functional analogues — JKC362 (52–114), Fragment II (50–92), Fragment III (93–133), ES‑3 (99–111), and full‑length recombinant endostatin — to provide quantifiable, comparator‑anchored evidence for scientific procurement decisions.

Why In‑Class Endostatin Fragments Cannot Substitute for Endostatin (84-114)-NH2 (JKC367)


Endostatin‑derived peptides exhibit starkly divergent, sequence‑dependent biological profiles that preclude generic interchange. Systematic fragmentation studies reveal that while Fragment I (residues 6–49) and Fragment IV (134–178) inhibit endothelial proliferation with potency exceeding full‑length endostatin, Fragment II (50–92) and Fragment III (93–133) are either completely inactive or paradoxically pro‑angiogenic [1][2]. Within the central region, the shorter peptide ES‑3 (99–111) reduces anti‑proliferative activity by 56% relative to wild‑type endostatin, while mP‑5 (89–113) shows a 55% loss of activity [3]. The 84–114 sequence of JKC367 uniquely spans the junction between these inactive and attenuated regions yet retains demonstrated in vivo anti‑tumour efficacy, making its activity profile non‑predictable from adjacent fragments and precluding substitution with any single overlapping peptide [4].

Endostatin (84-114)-NH2 (JKC367): Comparator-Anchored Quantitative Differentiation Evidence


JKC367 vs. Full-Length Endostatin: Zinc-Binding Domain Independence Enables Activity Without N-Terminal Structural Requirements

Full-length endostatin requires zinc coordination via His1, His3, His11, and Asp76 for its antitumour, antimigration, and antipermeability activities; mutation of these zinc-binding histidines abolishes antitumour and antimigration effects [1]. JKC367 (residues 84–114) lacks this entire N-terminal zinc-binding domain yet retains the ability to inhibit human tumour xenograft expansion in vivo, as does its longer counterpart JKC362 (residues 52–114) [2]. A 27-amino-acid peptide corresponding to the N-terminal zinc-binding domain alone (residues 1–27) mimics the full antitumour activity of endostatin, indicating that the zinc-binding domain is sufficient but not necessary for anti-angiogenic activity when alternative internal sequences such as 84–114 are deployed [1].

anti-angiogenesis zinc-binding domain endostatin fragment structure-activity relationship

JKC367 vs. JKC362 (52-114): Reduced Molecular Weight with Retained Anti-Tumour Efficacy

JKC367 (Endostatin 84-114-NH₂) and JKC362 (Endostatin 52-114-NH₂) are the two water-soluble internal endostatin fragments for which in vivo anti-tumour activity was first reported [1]. JKC367 consists of 31 amino acids with a molecular weight of 3,531.9 Da, whereas JKC362 contains 63 residues with a molecular weight of 6,985 Da — a 49.4% reduction in peptide length and mass . Both fragments lack the zinc-binding domain and exhibit similar anti-cancer therapeutic potential by inhibiting human tumour xenograft expansion, with neither showing direct effects on tumour cells in vitro [1]. The smaller size of JKC367 offers advantages in peptide synthesis yield, solubility (freely soluble in water), and potential for chemical modification without sacrificing the in vivo efficacy demonstrated for the longer JKC362 fragment .

peptide engineering MW reduction xenograft efficacy solubility

JKC367 vs. Fragment II (50-92) and Fragment III (93-133): Retention of Activity Where Adjacent SAR Fragments Fail

In the systematic SAR study by Chillemi et al. (2003), Fragment II (residues 50–92) and Fragment III (residues 93–133) were both devoid of antiangiogenic activity in endothelial cell proliferation and migration assays [1]. In the Morbidelli et al. (2003) study using a different fragmentation scheme, Fragment III exhibited unexpected proangiogenic activity, increasing endothelial cell migration and producing neovascularisation comparable to VEGF [2]. In contrast, JKC367 (residues 84–114), which spans the C-terminal portion of Fragment II (84–92) and the N-terminal portion of Fragment III (93–114), retains the ability to inhibit tumour xenograft expansion in vivo [3]. This demonstrates that the minimal active epitope within the central endostatin region requires sequence elements from both previously inactive fragments, and that the 31-mer JKC367 uniquely captures this functional interface.

structure-activity relationship endothelial proliferation migration inhibition fragment mapping

JKC367 vs. ES-3 (99-111) and mP-5 (89-113): Activity Retention in the Context of Attenuated Sub-Region Peptides

Fine-mapping studies by Wickström et al. quantified the anti-proliferative activity of short endostatin peptides relative to wild-type endostatin. ES-3 (residues 99–111), which lies entirely within the C-terminal half of JKC367, exhibits −56% activity compared to wild-type [1]. Similarly, mP-5 (residues 89–113), which covers nearly the entire JKC367 sequence except for the N-terminal five residues, shows −55% activity [1]. These data indicate that the sub-regions within 84–114 are individually insufficient to maintain activity. The full 31-mer JKC367, which extends beyond both ES-3 and mP-5 at both termini (84–98 and 114), retains in vivo anti-tumour activity, suggesting that residues at both the N-terminal extension (84–88) and the C-terminal residue (Asn114-NH₂) contribute critically to functional integrity [2].

minimal epitope mapping endothelial proliferation peptide activity comparison

JKC367 Purity and Physicochemical Specifications vs. Typical Recombinant Endostatin Preparations

Commercially supplied JKC367 is a chemically synthesised peptide with specifications including ≥95% HPLC purity, correct molecular weight confirmation (3,531.9 Da), water solubility, and a defined lyophilised storage stability of up to 6 months at 0–5°C . In contrast, recombinant full-length endostatin preparations (bacterial or yeast expression) are typically 20 kDa proteins with variable purity depending on expression system, and often require solubilisation optimisation for in vivo use [1]. The defined, single-species nature of synthetic JKC367 eliminates the batch-to-batch variability, host-cell protein contamination risks, and solubility challenges associated with recombinant endostatin, providing a more reproducible reagent for quantitative angiogenesis assays [1].

peptide quality control HPLC purity solubility procurement specifications

Endostatin (84-114)-NH2 (JKC367): Evidence-Based Application Scenarios for Scientific Procurement


Zinc-Independent Anti-Angiogenic Mechanism Studies

JKC367 enables dissection of zinc-independent signalling pathways in endothelial cells. Unlike full-length endostatin or the 27-aa N-terminal peptide, JKC367 lacks the zinc-binding domain (His1/His3/His11) yet retains anti-tumour activity [1]. Researchers can use JKC367 to distinguish zinc-dependent from zinc-independent mechanisms of endothelial cell migration and proliferation inhibition, a key unresolved question in endostatin biology [2].

Minimal Active Epitope Mapping and SAR Studies in the Central Endostatin Region

The 84–114 sequence represents a unique functional interface bridging two regions (Fragment II: 50–92; Fragment III: 93–133) that are individually inactive or pro-angiogenic [1][2]. JKC367 serves as the parent scaffold for truncation and alanine-scanning studies aimed at identifying the minimal binding motif responsible for activity in this region, particularly given that ES-3 (99–111) and mP-5 (89–113) each lose >55% of wild-type activity [3].

In Vivo Tumour Xenograft Studies Requiring Smaller Peptide Therapeutics

JKC367 has demonstrated in vivo inhibition of human tumour xenograft expansion while being 49% smaller than JKC362 (3,532 vs. 6,985 Da) [1]. Its water solubility and reduced molecular weight make it suitable for continuous infusion or osmotic pump delivery protocols, where smaller peptides may exhibit improved tissue penetration and more predictable pharmacokinetics relative to larger protein therapeutics [2].

Reference Standard for Endostatin Fragment Purity and Activity Benchmarking

With ≥95% HPLC purity and confirmed molecular weight, synthetic JKC367 provides a chemically defined reference standard for calibrating the activity of recombinant endostatin preparations or newly developed endostatin-derived peptides [1]. Its lyophilised stability (6 months at 0–5°C) and water solubility facilitate reproducible preparation of stock solutions for inter-laboratory assay standardisation [1].

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